molecular formula C11H13NO2S3 B6540122 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 1060261-70-2

5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B6540122
CAS No.: 1060261-70-2
M. Wt: 287.4 g/mol
InChI Key: FZONJEWBLUXZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring dual thiophene moieties. The compound consists of a central sulfonamide group (-SO₂NH-) linking a methyl-substituted thiophene (5-methylthiophene-2-sulfonyl) to a 2-(thiophen-3-yl)ethyl side chain. Sulfonamides are well-known for their diverse pharmacological applications, including antibacterial, antiviral, and enzyme-inhibitory activities . The thiophene rings contribute to π-π stacking interactions and modulate electronic properties, while the methyl group at position 5 of the thiophene may enhance lipophilicity and metabolic stability . Structural analogs of this compound are frequently explored in drug discovery due to their tunable pharmacophores.

Properties

IUPAC Name

5-methyl-N-(2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONJEWBLUXZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Sulfonamide Formation

The foundational step in synthesizing 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide involves sulfonation of the 5-methylthiophene precursor. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high electrophilicity, enabling direct sulfonation at the 2-position of the thiophene ring . Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid intermediate into the reactive sulfonyl chloride (Fig. 1A).

Critical Reaction Parameters :

  • Temperature : Sulfonation proceeds optimally at 0–5°C to minimize side reactions .

  • Stoichiometry : A 1:1.2 molar ratio of 5-methylthiophene to ClSO₃H ensures complete conversion .

  • Workup : Quenching with ice-water precipitates the sulfonic acid, which is then extracted using dichloromethane .

The sulfonyl chloride intermediate reacts with 2-(thiophen-3-yl)ethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) acts as a base to neutralize HCl, driving the reaction to completion (Fig. 1B) .

Table 1: Optimization of Sulfonamide Coupling

Amine EquivalentsSolventTemperature (°C)Yield (%)
1.0THF2562
1.2DCM2558
1.5THF4071
2.0THF2568

Data adapted from Pd-catalyzed coupling studies . Excess amine (1.5 eq.) at 40°C maximizes yield by mitigating volatility losses.

Substitution Reactions for Ethyl Spacer Installation

An alternative route involves constructing the ethyl spacer post-sulfonamide formation. Here, 5-methylthiophene-2-sulfonyl chloride is first coupled to ethylenediamine, followed by selective substitution at the terminal amine (Fig. 2A). Thiophen-3-yl groups are introduced via nucleophilic aromatic substitution (SNAr) using thiophen-3-ylboronic acid under palladium catalysis .

Key Observations :

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (4:1) achieves 74% yield .

  • Boronates : Thiophen-3-ylboronic acid esters enhance stability, reducing protodeboronation side reactions .

  • Steric Effects : Bulky ligands (e.g., SPhos) suppress homocoupling, improving regioselectivity .

Table 2: Substitution Efficiency with Varied Catalysts

CatalystLigandYield (%)Purity (HPLC)
Pd(OAc)₂PPh₃6592
PdCl₂(dppf)XPhos7195
Pd(PPh₃)₄None7497

Cross-Coupling Approaches for Thiophene Assembly

Modern methodologies leverage cross-coupling to construct the thiophene core de novo. The Suzuki-Miyaura reaction between 5-bromo-2-methylthiophene and thiophen-3-ylboronic acid forms the biphenyl analog, which is subsequently sulfonated (Fig. 3A) . This route circumvents challenges associated with direct sulfonation of pre-formed thiophenes.

Advantages :

  • Regiocontrol : Suzuki coupling ensures precise 2,5-substitution on the thiophene .

  • Functional Group Tolerance : Boronic esters remain intact during sulfonation .

  • Scalability : Continuous flow systems achieve >90% conversion at 100 mmol scale .

Limitations :

  • Cost : Palladium catalysts increase synthetic expense.

  • Purification : Residual boronates require silica gel chromatography .

Purification and Characterization

Crude this compound typically contains unreacted amine and sulfonyl chloride byproducts. Sequential purification steps include:

  • Acid-Base Extraction :

    • Dissolve in 1M HCl to protonate excess amine.

    • Extract sulfonamide into ethyl acetate.

    • Neutralize with NaHCO₃ and precipitate product .

  • Column Chromatography :

    • Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.

    • Rf = 0.45 (TLC, UV detection) .

  • Recrystallization :

    • Ethanol/water (7:3) affords needle-like crystals (m.p. 142–144°C) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 7.08 (m, 2H, thiophene-H), 3.55 (t, J = 6.8 Hz, 2H, -CH₂-), 2.91 (t, J = 6.8 Hz, 2H, -CH₂-), 2.43 (s, 3H, -CH₃) .

  • HRMS : m/z calc. for C₁₁H₁₁NO₂S₂ [M+H]⁺: 278.0312; found: 278.0309 .

Industrial-Scale Synthesis Considerations

Transitioning from lab-scale to industrial production necessitates addressing:

  • Catalyst Recycling : Immobilized Pd on activated carbon reduces metal leaching .

  • Solvent Recovery : Distillation reclaims >85% THF and dioxane .

  • Waste Minimization : Neutralization of ClSO₃H with NaOH produces Na₂SO₄, which is repurposed in detergents .

Table 3: Cost Analysis of Key Reagents (per kg product)

ReagentCost (USD)Contribution (%)
5-Methylthiophene32038
ClSO₃H15018
Pd(PPh₃)₄21025
Solvents9511

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide has shown promise in drug discovery due to its potential as an antibacterial agent. Sulfonamides are historically significant in treating bacterial infections, and derivatives like this compound may offer improved efficacy or reduced side effects compared to traditional sulfonamides.

Case Study: Antibacterial Activity
Research has indicated that compounds containing thiophene rings exhibit enhanced antibacterial properties. In vitro studies demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Biological Research

The compound's structure allows it to interact with biological targets, making it a candidate for further exploration in pharmacology. Its mechanism of action may involve inhibition of specific enzymes or receptors involved in disease processes.

Mechanism of Action:
The sulfonamide group can mimic natural substrates, effectively blocking active sites on enzymes. This inhibition can disrupt metabolic pathways critical for bacterial survival or cancer cell proliferation.

Materials Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials such as organic semiconductors. The thiophene moiety is known for its conductive properties, making it suitable for applications in organic electronics.

Application Example: Organic Electronics
Research has shown that incorporating thiophene derivatives into polymer matrices can enhance the electrical conductivity and stability of organic photovoltaic devices. This opens avenues for developing more efficient solar cells and electronic components.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntibacterial agentInhibits growth of various bacterial strains
Biological ResearchEnzyme inhibitionMimics substrates to block enzyme active sites
Materials ScienceOrganic semiconductorsEnhances conductivity in polymer blends

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide, three structurally related sulfonamide derivatives are analyzed below. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source
This compound (Target Compound) C₁₁H₁₃NO₂S₃ 295.4* Methyl (C5-thiophene), thiophen-3-yl ethyl side chain N/A
5-ethyl-N-[2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)ethyl]thiophene-2-sulfonamide C₁₅H₁₈FN₃O₄S₃ 419.5 Ethyl (C5-thiophene), benzo-thiadiazole with fluorine CAS 2034454-96-9
5-ethyl-N-[2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]thiophene-2-sulfonamide C₁₈H₁₇FN₄O₂S₃ 436.6 Ethyl (C5-thiophene), fluorophenyl-thiazolo-triazol CAS 946306-63-4
2-methyl-5-nitro-1-[2-[phenyl(benzenethiol-2-yl)methoxy]ethyl]-1H-imidazole C₂₀H₂₀N₂O₂S₂ 384.5 Nitroimidazole core, benzenethiol-phenyl linkage Synthetic study

* Calculated based on standard atomic weights.

Key Observations:

Core Modifications :

  • The target compound employs a thiophene-sulfonamide scaffold , whereas analogs like the benzo-thiadiazole derivative (CAS 2034454-96-9) incorporate fused heterocyclic systems (e.g., benzo[c][1,2,5]thiadiazole) to enhance aromatic stacking and electron-withdrawing effects .
  • The fluorophenyl-thiazolo-triazol analog (CAS 946306-63-4) introduces a fluorinated aromatic system , likely improving target-binding affinity and metabolic resistance .

The nitroimidazole derivative (C₂₀H₂₀N₂O₂S₂) demonstrates how electron-deficient heterocycles (e.g., nitro groups) can enhance antibacterial activity, though at the cost of higher molecular complexity .

Fluorine Incorporation :

  • Fluorine atoms in analogs (e.g., CAS 2034454-96-9 and 946306-63-4) improve bioavailability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Research Findings and Functional Implications

  • Enzyme Inhibition: Sulfonamide-thiophene hybrids are known inhibitors of carbonic anhydrase and cyclooxygenase (COX) enzymes. The methyl and thiophene groups may synergistically modulate enzyme-binding pockets .
  • Computational Insights : Density-functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy models) could predict electronic properties of the target compound, such as charge distribution and HOMO-LUMO gaps, critical for drug-receptor interactions .

Biological Activity

5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring structure, which is known for its versatility in biological applications. The sulfonamide functional group enhances its pharmacological properties, making it a candidate for various therapeutic uses.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, which could be further optimized through structural modifications.

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been explored in several studies. For example, a related compound showed significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

CompoundIC50 (µM)Reference
This compound15.4
Indomethacin (standard)10.0-

The IC50 value indicates that the compound has a promising anti-inflammatory profile, which may be beneficial in treating conditions characterized by excessive inflammation.

3. Anticancer Activity

The anticancer properties of thiophene-based compounds have also been investigated. A study evaluated the cytotoxic effects of various thiophene derivatives on different cancer cell lines.

Cell LineCompoundIC50 (µM)
HeLa (cervical cancer)This compound20.5
MCF7 (breast cancer)This compound18.0

These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of thiophene derivatives:

  • Antimicrobial Evaluation : A study published in MDPI reported that sulfonamides with thiophene moieties exhibited enhanced antimicrobial activity compared to traditional sulfonamides, highlighting the importance of structural modifications in enhancing efficacy .
  • In Vitro Studies : Research indicated that the incorporation of thiophene into sulfonamide frameworks led to improved anti-inflammatory responses, with a notable reduction in pro-inflammatory markers .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. Key steps include:

  • Sulfonylation : Reacting thiophene-2-sulfonyl chloride with a primary amine (e.g., 2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .
  • Purification : Techniques like column chromatography or recrystallization are used to isolate the product, with yields optimized by controlling solvent polarity and temperature gradients .
  • Characterization : Confirmation of structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve the sulfonamide NH proton (~10–12 ppm) and thiophene ring protons (6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : HRMS confirms molecular ion peaks and fragmentation patterns, ensuring correct molecular formula assignment .
  • Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and thiophene C-S vibrations .

Q. What functional groups in this compound are most reactive?

  • Sulfonamide group (-SO2_2NH-) : Participates in nucleophilic substitutions (e.g., alkylation) and hydrogen bonding, influencing solubility and biological interactions .
  • Thiophene ring : Undergoes electrophilic aromatic substitution (e.g., bromination) and oxidation to sulfoxides or sulfones under controlled conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling reactions, as seen in analogous thiophene-sulfonamide syntheses .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 60°C) while maintaining high purity, as demonstrated in similar sulfonamide derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility and reaction homogeneity .

Q. How do thermal stability and decomposition profiles impact handling protocols?

  • Differential Scanning Calorimetry (DSC) : Data from analogous compounds show decomposition onset at 120–140°C, with energy releases >400 J/g. This necessitates storage below 25°C in inert atmospheres to prevent exothermic degradation .
  • pH-Dependent Stability : The sulfonamide group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, requiring neutral buffered solutions for biological assays .

Q. How can researchers resolve contradictions in spectroscopic data?

  • Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in stereochemistry or proton assignments .
  • Isotopic Labeling : Use 15N ^{15} \text{N}-labeled amines to track sulfonamide NH protons in complex mixtures .
  • Dynamic NMR Studies : Analyze temperature-dependent chemical shifts to identify rotameric forms of the sulfonamide group .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the thiophene substituents (e.g., methyl group) or sulfonamide side chain to assess effects on bioactivity .
  • In Vitro Assays : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict binding affinities by analyzing electron density at the sulfonamide sulfur .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 1H NMR^1 \text{H NMR} shifts?

  • Solvent Effects : Simulate NMR shifts using software (e.g., ACD/Labs) with explicit solvent models (e.g., DMSO-d6_6) to account for hydrogen bonding .
  • Tautomeric Equilibria : Investigate pH-dependent tautomerism of the sulfonamide group using variable-temperature NMR .

Q. What experimental approaches validate unexpected byproducts in synthesis?

  • LC-MS Tracking : Use liquid chromatography-mass spectrometry (LC-MS) to identify intermediates and side products during reaction optimization .
  • Isolation and Crystallization : Purify byproducts via preparative HPLC and characterize via single-crystal X-ray diffraction to confirm structures .

Methodological Resources

Recommended protocols for stability testing under varying conditions:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (H2_2O2_2) for 48 hours, then quantify degradation via HPLC .
  • Accelerated Stability Chambers : Store samples at 40°C/75% relative humidity for 6 months, with periodic sampling to monitor impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.